S-Carboxymethylcysteine

Catalog No.
S3709719
CAS No.
2387-59-9
M.F
C5H9NO4S
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Carboxymethylcysteine

CAS Number

2387-59-9

Product Name

S-Carboxymethylcysteine

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)SCC(=O)O

Solubility

1.6g/L

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O

S-Carboxymethylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a carboxymethyl group to its thiol side chain. The chemical formula for S-Carboxymethylcysteine is C₅H₉NO₄S, and it is known for its role in various biochemical processes. It can be formed through the reaction of iodoacetic acid with sulfhydryl groups in proteins, leading to its recognition as a significant compound in both pharmacological and biological contexts .

As mentioned earlier, SCMC's primary mechanism of action involves disrupting disulfide bonds in mucus and increasing its water content, both leading to thinner and easier-to-clear mucus []. However, the exact details and potential additional mechanisms are still being explored.

SCMC is generally considered safe for most adults when taken at recommended doses. However, some potential side effects include nausea, vomiting, diarrhea, and stomach upset [].

There is limited data on long-term safety and its use in specific populations like pregnant or breastfeeding women requires caution and consultation with a healthcare professional [].

  • Mucolytic Properties

    A key area of research is SCMC's ability to thin mucus. Studies have shown that SCMC can reduce the viscosity of sputum, making it easier to cough up. This can be beneficial for people with chronic obstructive pulmonary disease (COPD) and other conditions that cause thick, sticky mucus PubMed.

  • Anti-oxidant and Anti-inflammatory Effects

    Research suggests that SCMC may have additional benefits beyond simply thinning mucus. In vitro studies have shown that SCMC may act as a free radical scavenger and exhibit anti-inflammatory properties . These properties could potentially be helpful in managing the underlying inflammation and oxidative stress associated with COPD and other respiratory diseases.

  • Combination Therapy

    Some research explores the use of SCMC in combination with antibiotics. Studies suggest that SCMC may increase the penetration of antibiotics like amoxicillin into bronchial secretions, potentially improving their effectiveness in treating bacterial respiratory infections .

Ongoing Research and Considerations

While SCMC has been used for decades, research on its effectiveness continues. Some studies have shown positive results, while others have been less conclusive. Further research is needed to determine the optimal dosage, treatment duration, and long-term effects of SCMC for specific respiratory conditions. Additionally, the standardization of methods for studying sputum viscosity remains an ongoing challenge in SCMC research .

, particularly involving nucleophilic attacks by its thiol group. One notable reaction involves the formation of S-Carboxymethylcysteine from glyoxal, where the thiol group of cysteine reacts with this dicarbonyl compound, resulting in stable adducts. This reaction is significant because it highlights how S-Carboxymethylcysteine can act as an advanced glycation endproduct, which has implications for understanding diabetic complications .

S-Carboxymethylcysteine exhibits various biological activities, primarily as a mucolytic agent. It helps to reduce mucus viscosity and facilitate easier expectoration in respiratory conditions. Additionally, it has been studied for its potential anti-inflammatory properties and its role in modulating oxidative stress within cells . The compound's ability to interact with thiol groups makes it a valuable player in redox biology.

S-Carboxymethylcysteine can be synthesized through multiple methods:

  • Reaction with Iodoacetic Acid: This method involves treating cysteine with iodoacetic acid, leading to the formation of S-Carboxymethylcysteine through nucleophilic substitution.
  • Enzymatic Synthesis: Enzymes such as S-Carboxymethylcysteine synthase from Escherichia coli catalyze the formation of S-Carboxymethylcysteine from 3-chloro-L-alanine and thioglycolic acid .
  • Photolysis Methods: Certain photo

S-Carboxymethylcysteine is primarily used in medical applications, particularly as a mucolytic agent in treating respiratory disorders such as chronic obstructive pulmonary disease and bronchitis. Its ability to break down mucus makes it beneficial for patients suffering from excessive mucus production. Additionally, it has potential applications in research related to oxidative stress and glycation processes in diabetes .

Research indicates that S-Carboxymethylcysteine interacts with various biological molecules, particularly proteins and other amino acids. Its formation as an adduct with glyoxal suggests that it may play a role in the pathophysiology of diabetes-related complications due to glycation processes. Studies have shown that the presence of S-Carboxymethylcysteine can influence the structure and function of proteins by modifying their thiol groups, potentially affecting their activity and stability .

Several compounds share structural or functional similarities with S-Carboxymethylcysteine:

CompoundStructure/FunctionalityUniqueness of S-Carboxymethylcysteine
N-AcetylcysteineAcetylated form of cysteine; antioxidant propertiesPrimarily acts as a mucolytic agent; more focused on mucus reduction than antioxidant activity.
CysteamineAminoethanethiol; precursor to cysteineContains a primary amine rather than a carboxymethyl group; different reactivity profile.
CarbocisteineMucolytic agent similar to S-CarboxymethylcysteineDistinct chemical structure; may have different efficacy profiles in mucolytic action.

S-Carboxymethylcysteine stands out due to its specific role as an advanced glycation endproduct and its unique synthesis pathways that involve both chemical and enzymatic processes.

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

179.02522894 g/mol

Monoisotopic Mass

179.02522894 g/mol

Heavy Atom Count

11

Melting Point

185-187

UNII

740J2QX53R

Related CAS

29433-95-2

Drug Indication

Carbocisteine is indicated over the counter and in prescription formulas to clear airway secretions in conditions associated with increased mucus.

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.

Absorption Distribution and Excretion

Carbocisteine is rapidly absorbed in the gastrointestinal tract when taken orally with peak serum concentrations achieved within 1 to 1.7 hours.
About 30% to 60% of an orally administered dose is detected unchanged in the urine.
Carbocisteine penetrates well into the lung and bronchial secretions.
Clearance information for carbocisteine is not readily available in the literature.

Metabolism Metabolites

Metabolic pathways for carbocisteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocisteine derivatives. Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity. Two cytosolic enzymes are responsible for the metabolism of carbocisteine: cysteine dioxygenase and phenylalanine 4-hydroxylase. Reduced metabolism can cause increased exposure to carbocisteine, explaining variable clinical response between patients who may polymorphisms affecting the enzymes responsible for carbocisteine metabolism. It is generally accepted that sulfodixation is the main metabolic pathway of carbocisteine, however, one group of researchers found a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). No cysteinyl sulfoxide metabolites were found in the urine of patients taking carbocisteine in this study.

Wikipedia

Carbocisteine
Rivoglitazone

Biological Half Life

The plasma half-life of carbicostine is 1.33 hours.

Use Classification

Cosmetics -> Skin conditioning; Antiseborrhoeic

General Manufacturing Information

L-Cysteine, S-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-20

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